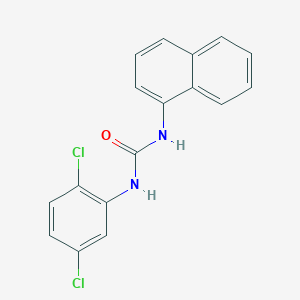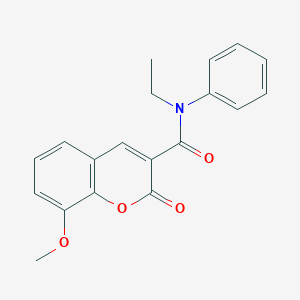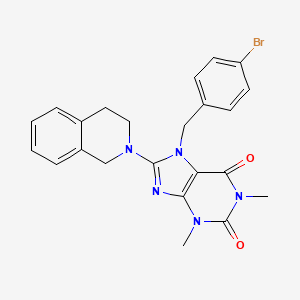
4-(5-chloro-2-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol
説明
4-(5-chloro-2-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol, also known as CCT, is a compound that has been extensively studied for its potential therapeutic applications. CCT is a triazole derivative that possesses a thiol group, which makes it highly reactive and able to form covalent bonds with various biomolecules.
作用機序
4-(5-chloro-2-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is believed to exert its therapeutic effects through various mechanisms of action. In cancer cells, 4-(5-chloro-2-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately induces apoptosis in cancer cells. In addition, 4-(5-chloro-2-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. This inhibition leads to a reduction in inflammation. Finally, 4-(5-chloro-2-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of the enzyme dihydrofolate reductase (DHFR), which is involved in the synthesis of DNA and RNA. This inhibition leads to a reduction in cell proliferation.
Biochemical and Physiological Effects
4-(5-chloro-2-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been shown to have various biochemical and physiological effects. In cancer cells, 4-(5-chloro-2-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been shown to induce apoptosis, inhibit cell proliferation, and inhibit topoisomerase II activity. In addition, 4-(5-chloro-2-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the production of inflammatory cytokines and reduce inflammation. Finally, 4-(5-chloro-2-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been shown to have anti-microbial properties, particularly against Gram-positive bacteria.
実験室実験の利点と制限
One advantage of using 4-(5-chloro-2-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol in lab experiments is its high reactivity, which allows it to form covalent bonds with various biomolecules. This reactivity makes 4-(5-chloro-2-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol a useful tool for studying the interactions between biomolecules. However, one limitation of using 4-(5-chloro-2-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol is its potential toxicity, as it has been shown to induce apoptosis in normal cells as well as cancer cells. Therefore, caution must be taken when working with 4-(5-chloro-2-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol in lab experiments.
将来の方向性
There are several future directions for research on 4-(5-chloro-2-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol. One area of research is the development of more selective inhibitors of topoisomerase II, as current inhibitors, including 4-(5-chloro-2-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol, can also inhibit the activity of other enzymes. Another area of research is the development of 4-(5-chloro-2-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol derivatives with improved pharmacokinetic properties, such as increased solubility and bioavailability. Finally, research on the potential use of 4-(5-chloro-2-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol in combination with other anti-cancer agents or anti-inflammatory agents may provide new therapeutic options for cancer and inflammatory diseases.
科学的研究の応用
4-(5-chloro-2-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential therapeutic applications, including as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. In cancer research, 4-(5-chloro-2-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 4-(5-chloro-2-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of inflammatory cytokines. 4-(5-chloro-2-methoxyphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol has also been shown to have anti-microbial properties, particularly against Gram-positive bacteria.
特性
IUPAC Name |
4-(5-chloro-2-methoxyphenyl)-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4OS/c1-20-12-3-2-10(15)8-11(12)19-13(17-18-14(19)21)9-4-6-16-7-5-9/h2-8H,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBJUFNEMPCHFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)N2C(=NNC2=S)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}ethyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B3502292.png)
![N~1~-cyclopentyl-N~2~-(3,4-dichlorophenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]glycinamide](/img/structure/B3502303.png)
![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B3502317.png)
![2,6-dimethoxy-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B3502320.png)

![N-[3,5-bis(trifluoromethyl)phenyl]-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B3502330.png)
![N-{[(5-bromo-6-methyl-2-pyridinyl)amino]carbonothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B3502337.png)
![2-[4-(3-amino-2-cyano-3-thioxo-1-propen-1-yl)-2-ethoxyphenoxy]-N-(2-methoxyphenyl)acetamide](/img/structure/B3502345.png)


![5-[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B3502373.png)

![7-[2-(4-chlorophenyl)-2-oxoethyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3502386.png)
![3-chloro-N-(5-chloro-2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3502394.png)